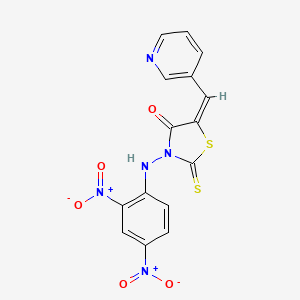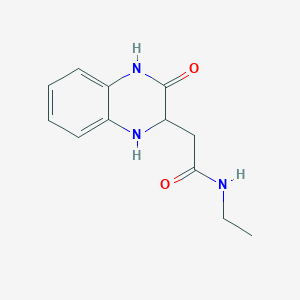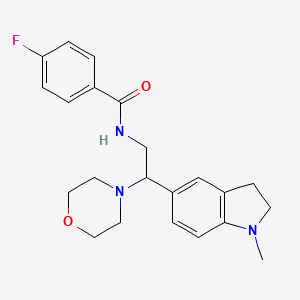![molecular formula C33H35N5O6 B2805834 methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899909-69-4](/img/no-structure.png)
methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-({[3-{3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C33H35N5O6 and its molecular weight is 597.672. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thioxoquinazolinone Derivatives
A novel series of thioxoquinazolinone derivatives were synthesized from anthranilic acid via a Mannich reaction. These compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi in preliminary antimicrobial studies (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Development of Quinazolines as Antimicrobial Agents
New quinazoline derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated potential as antimicrobial agents, showing effectiveness against several bacterial strains and fungi (Desai, Shihora, & Moradia, 2007).
Dipolar Acetylenes with Quinolinium and Benzoates
The study explored the synthesis of dipolar acetylenes substituted by cationic quinolinium and anionic benzoates, leading to mesomeric betaines. This research contributes to the understanding of the structural and electronic properties of such compounds (Schmidt et al., 2016).
Synthesis of Dialkyl Dibenzoates via Curtius Rearrangement
This study describes the conversion of 2-(alkylcarbonyl)benzoic acids into azide derivatives and further into ureas, showcasing a method to synthesize alkyl derivatives of quinazolin-3-yl benzoates (Khouili et al., 2021).
Biological Activities and Applications
Anticonvulsant and Antimicrobial Activities
Some synthesized thioxoquinazolinone derivatives exhibited significant anticonvulsant and antimicrobial activities, highlighting their potential for further pharmacological exploration (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Tubulin Polymerization Inhibition
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, indicating its potential as a lead compound for anticancer drug development (Minegishi et al., 2015).
Properties
CAS No. |
899909-69-4 |
|---|---|
Molecular Formula |
C33H35N5O6 |
Molecular Weight |
597.672 |
IUPAC Name |
methyl 2-[[2-[3-[3-[(1-benzylpiperidin-4-yl)amino]-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C33H35N5O6/c1-44-32(42)25-11-5-7-13-27(25)35-30(40)22-38-28-14-8-6-12-26(28)31(41)37(33(38)43)20-17-29(39)34-24-15-18-36(19-16-24)21-23-9-3-2-4-10-23/h2-14,24H,15-22H2,1H3,(H,34,39)(H,35,40) |
InChI Key |
HSNZDRXJBZPSMP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2805755.png)

![2-cyclopropyl-1H-benzo[d]imidazol-6-amine hydrochloride](/img/structure/B2805758.png)
![Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2805759.png)
![(3S,5R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2805761.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2805763.png)

![7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2805765.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-fluorobenzamide](/img/structure/B2805767.png)
![3-(2-Aminobenzo[d]thiazol-6-yl)propanoic acid hydrobromide](/img/structure/B2805770.png)

![6-(1,4-Diazepan-1-yl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805773.png)
![[4-(2-Chlorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2805774.png)
